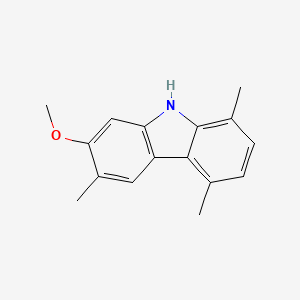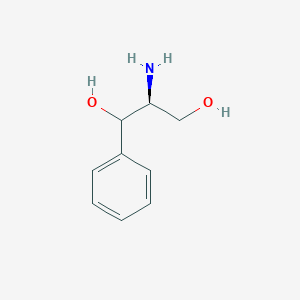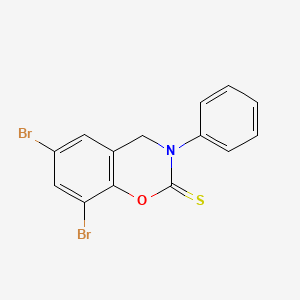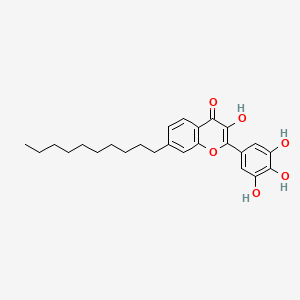![molecular formula C10H21ISi B12612615 Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- CAS No. 651302-75-9](/img/structure/B12612615.png)
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a silicon atom through a carbon chain. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction facilitates the exchange of the chlorine atom with an iodine atom, resulting in the formation of the desired silane compound . The reaction conditions usually require a controlled environment to prevent moisture and light from affecting the reaction, as the compound is sensitive to both .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as sodium azide or potassium cyanide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction can produce various silane derivatives .
Scientific Research Applications
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of stable intermediates and products. The molecular targets and pathways involved in its action are primarily related to its ability to interact with various functional groups in organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Chlorotrimethylsilane
- Bromotrimethylsilane
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-, is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated silanes. This uniqueness makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous .
Properties
CAS No. |
651302-75-9 |
|---|---|
Molecular Formula |
C10H21ISi |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
[(3S)-5-iodo-3-methyl-2-methylidenepentyl]-trimethylsilane |
InChI |
InChI=1S/C10H21ISi/c1-9(6-7-11)10(2)8-12(3,4)5/h9H,2,6-8H2,1,3-5H3/t9-/m0/s1 |
InChI Key |
VDKWCDSQORODFY-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCI)C(=C)C[Si](C)(C)C |
Canonical SMILES |
CC(CCI)C(=C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)

![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)






![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
